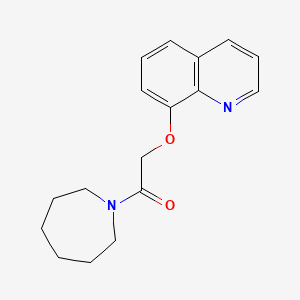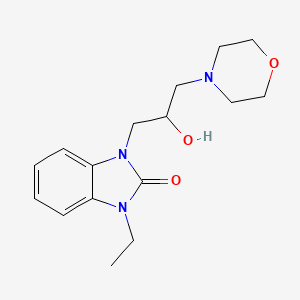
(6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone, also known as IMPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
(6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone works by selectively inhibiting the activity of protein kinases, which are enzymes that play a crucial role in the regulation of various cellular processes. By inhibiting the activity of specific protein kinases, this compound can alter the signaling pathways that they regulate, leading to changes in cellular behavior and function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific protein kinases that it targets. In some cases, this compound has been shown to induce cell death by disrupting the signaling pathways that regulate cell survival. In other cases, this compound has been shown to induce cell differentiation or alter cellular metabolism.
実験室実験の利点と制限
One of the primary advantages of using (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone in lab experiments is its selectivity for specific protein kinases. This allows researchers to study the functions of individual kinases without affecting the activity of other kinases. However, one limitation of using this compound is that it can be challenging to obtain a pure form of the compound, which can affect the reproducibility of experiments.
将来の方向性
There are several potential future directions for research on (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone. One area of focus could be the development of new drugs based on the structure of this compound, which could have applications in the treatment of various diseases. Additionally, further studies could be conducted to better understand the specific protein kinases that this compound targets, as well as the signaling pathways that are affected by its inhibition. Finally, new methods for synthesizing and purifying this compound could be developed to improve its availability and reproducibility in lab experiments.
合成法
(6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone can be synthesized using a straightforward method that involves the reaction of 6-imidazol-1-ylpyridin-3-amine with 4-methylpiperidin-1-ylmethyl chloride. The resulting product is then purified using column chromatography to obtain a pure form of this compound.
科学的研究の応用
(6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of focus has been its use as a chemical probe for studying the activity of protein kinases. This compound has been shown to selectively inhibit the activity of several protein kinases, making it a valuable tool for studying their functions and interactions. Additionally, this compound has been studied for its potential applications in drug discovery, as it has shown promise in the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
(6-imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-4-7-18(8-5-12)15(20)13-2-3-14(17-10-13)19-9-6-16-11-19/h2-3,6,9-12H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTQZMOGGIUGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)

![N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B7510467.png)


![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)




